molecular formula C15H13BrO3 B1467749 4-(4-Bromomethylphenoxy)benzoic acid methyl ester CAS No. 158770-95-7

4-(4-Bromomethylphenoxy)benzoic acid methyl ester

Cat. No.: B1467749
CAS No.: 158770-95-7
M. Wt: 321.16 g/mol
InChI Key: JGAUTBVMGWBVDY-UHFFFAOYSA-N
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Description

4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a phenoxy substituent at the para position of the benzene ring. This phenoxy group is further substituted with a bromomethyl (-CH₂Br) moiety at its own para position. The bromomethyl group confers reactivity as an alkylating agent, making the compound a valuable intermediate in organic synthesis and pharmaceutical development. For example, methyl 4-hydroxybenzoate could react with 4-bromomethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), similar to the method used for 4-(3-nitrobenzyloxy)benzoic acid methyl ester (82% yield, 70°C) .

The bromomethyl group enhances electrophilicity, enabling cross-coupling reactions or further functionalization. Potential applications include its use in drug discovery, particularly as a precursor for antineoplastic agents or enzyme inhibitors, given the reactivity of brominated intermediates in medicinal chemistry .

Properties

IUPAC Name

methyl 4-[4-(bromomethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAUTBVMGWBVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Step

The initial step involves esterification of 4-(4-hydroxymethylphenoxy)benzoic acid or related precursors with methanol under acidic catalysis (commonly sulfuric acid) to form the methyl ester. This reaction is typically conducted under reflux conditions to ensure complete conversion.

Key parameters:

Parameter Typical Condition
Reactants 4-(4-hydroxymethylphenoxy)benzoic acid + Methanol
Catalyst Concentrated sulfuric acid
Temperature Reflux (~65-70°C)
Reaction time Several hours (3-6 h)
Yield High (>85%)

This step yields the methyl ester intermediate, which is then subjected to further functionalization.

Bromination of the Methyl Group

The critical step for introducing the bromomethyl functionality is the selective bromination of the methyl substituent on the aromatic ring. This is commonly achieved via radical bromination using N-bromosuccinimide (NBS) under photochemical or thermal conditions.

Typical bromination conditions:

Parameter Condition Details
Brominating agent N-Bromosuccinimide (NBS)
Solvent Tetrahydrofuran (THF), ethyl acetate, or chlorobenzene
Temperature 0–80°C (often 0–5°C for photochemical)
Reaction time 4–8 hours
Light source UV lamp for photochemical initiation (optional)
Yield 64–95%

Notes:

  • The use of NBS avoids the use of elemental bromine, improving safety and selectivity.
  • Photochemical initiation with a UV lamp enhances radical formation and bromination efficiency.
  • Solvent choice impacts yield and environmental profile; chlorobenzene or ethyl acetate are preferred over toxic solvents like carbon tetrachloride.

Palladium-Catalyzed Coupling Reactions (Optional Step for Derivative Synthesis)

In some synthetic routes, palladium-catalyzed coupling reactions are employed to modify the aromatic ring or introduce vinyl groups before bromination.

Catalysts used:

  • Palladium tetratriphenylphosphine
  • Palladium acetate
  • Pd(dppf)Cl2

Reaction conditions:

Parameter Condition Details
Solvent Mixed solvents such as N,N-dimethylformamide (DMF) and water (mass ratio ~4:1)
Base Sodium carbonate (molar ratio 3:1 to 4:1 vs substrate)
Temperature ~110°C
Reaction time 4 hours
Catalyst loading 3–5% molar relative to substrate

This step can yield intermediate compounds that are subsequently brominated to obtain the final product.

Purification and Characterization

After synthesis, the product is typically purified by extraction, washing, drying, and recrystallization. The purified 4-(4-bromomethylphenoxy)benzoic acid methyl ester is often obtained as a crystalline powder.

Physical properties:

Property Value
Melting point 57–58 °C
Boiling point 130–135 °C at 2 mm Hg
Density 1.47 g/cm³
Solubility Soluble in chloroform, methanol; low solubility in water
Appearance White to yellow crystalline powder

The compound is lachrymatory and should be handled under inert atmosphere conditions for storage (2–8°C under nitrogen or argon).

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Esterification 4-(4-hydroxymethylphenoxy)benzoic acid + MeOH, H2SO4 catalyst, reflux >85 Simple acid-catalyzed esterification
Bromination NBS, THF or ethyl acetate, UV light or heat, 0–80°C 64–95 Radical bromination, avoids toxic solvents
Pd-Catalyzed coupling Pd catalysts (Pd(PPh3)4, Pd(OAc)2, Pd(dppf)Cl2), DMF/H2O, Na2CO3, 110°C 90+ Optional step for vinyl or other substituents

Research Findings and Practical Considerations

  • The use of NBS for bromination is widely preferred due to its selectivity and safety profile compared to elemental bromine.
  • Photochemical initiation improves bromination efficiency but requires UV light sources.
  • Palladium-catalyzed steps allow for functional diversification but add complexity and cost.
  • Solvent choice is critical for environmental and safety reasons; chlorobenzene and ethyl acetate are preferred over carbon tetrachloride.
  • Reaction monitoring by TLC and NMR spectroscopy ensures completion and purity.
  • The overall synthetic route is amenable to scale-up due to mild conditions and commercially available reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromomethylphenoxy)benzoic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization, making it a versatile building block in organic chemistry.

  • Example Reaction : It can be used in nucleophilic substitution reactions to introduce other functional groups, enhancing its utility in creating complex organic structures .

Pharmaceutical Applications

4-(4-Bromomethylphenoxy)benzoic acid methyl ester has been explored for its potential in drug development. Its derivatives have shown promise in:

  • Antimicrobial Activity : Some studies indicate that derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticonvulsant Activity : Research has demonstrated that certain derivatives can be synthesized from this compound, leading to compounds with anticonvulsant effects .

Agrochemical Intermediates

In agrochemical formulations, this compound acts as an intermediate for synthesizing herbicides and pesticides. Its effectiveness in controlling plant growth has been documented in various studies.

  • Case Study : A derivative of this compound was tested for its efficacy against common agricultural pests, showing promising results in field trials .

Data Tables

Application AreaSpecific UseReference
Organic SynthesisIntermediate for complex organic compounds
Pharmaceutical DevelopmentPotential antimicrobial agents
AgrochemicalsHerbicide and pesticide intermediates

Case Studies

  • Antimicrobial Activity Study
    • Researchers synthesized several derivatives from this compound and tested them against bacterial strains. Results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
  • Field Trials for Agrochemical Applications
    • A field trial was conducted using a formulation containing this compound as an active ingredient against specific pests. The results indicated a significant reduction in pest populations compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations enable the compound to participate in diverse chemical reactions and pathways.

Comparison with Similar Compounds

Structural Features and Reactivity

Compound Name Key Structural Features Reactivity Profile
4-(4-Bromomethylphenoxy)benzoic acid methyl ester Phenoxy linker with bromomethyl substituent Alkylation, Suzuki coupling, nucleophilic substitution
4-(3-Nitrobenzyloxy)benzoic acid methyl ester (5a) Nitrobenzyloxy group Electrophilic aromatic substitution, nitro reduction
Methyl 4-bromobenzoate Bromo substituent directly on benzoate ring Direct halogenation, SNAr reactions
4-[(E)-Hydrazono]phenyl 2-bromobenzoate Hydrazono linker + bromobenzoate Chelation, biological targeting (e.g., enzyme inhibition)
NCX4040 (NO-ASA para isomer) Nitrooxy-methylphenyl ester Nitric oxide release, anti-inflammatory activity

Key Observations :

  • The bromomethyl group in the target compound enhances its utility in alkylation reactions compared to nitro or methoxy substituents in analogs .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (Organic Solvents) Key Spectral Data (FTIR, NMR)
This compound Not reported DMSO, DMF, CHCl₃ Expected peaks: C=O (∼1680 cm⁻¹), C-Br (∼600 cm⁻¹)
4-(3-Nitrobenzyloxy)benzoic acid methyl ester (5a) Not reported DMF, ethyl acetate FTIR: NO₂ (∼1520 cm⁻¹), C=O (∼1682 cm⁻¹)
Methyl 4-bromobenzoate 45–47 Ethanol, ether ¹H NMR: δ 8.0 (d, 2H, aromatic), δ 3.9 (s, 3H, OCH₃)
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (1) Not reported Methanol, acetone ¹H NMR: δ 6.8–7.9 (aromatic), δ 3.8 (s, OCH₃)

Key Observations :

  • Nitro groups (e.g., in 5a) reduce solubility in polar solvents compared to bromine due to stronger dipole interactions .

Key Observations :

  • Brominated esters are preferred in alkylating chemotherapeutics (e.g., nitrogen mustards) due to their ability to crosslink DNA .
  • Hydrazono and nitrooxy derivatives (e.g., NCX4040) leverage functional groups for targeted drug mechanisms, such as nitric oxide donation .

Biological Activity

4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.

  • Molecular Formula : C₁₁H₁₃BrO₃
  • Molecular Weight : 271.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various physiological processes.

Biological Applications

  • Pharmaceutical Research :
    • Targeting cystic fibrosis transmembrane conductance regulator (CFTR) for treating cystic fibrosis.
    • Investigated for potential applications in respiratory disorders.
  • Anticancer Activity :
    • Preliminary studies indicate antiproliferative effects against various cancer cell lines.
    • Related compounds have shown significant IC50 values against pancreatic cancer cells.
  • Biochemical Probes :
    • Used in biochemical assays to study enzyme interactions and cellular processes.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
Methyl 3-amino-5-(trifluoromethyl)picolinate1256794-12-30.78
Methyl 3-amino-6-chloro-5-(trifluoromethyl)picolinateNot availableNot available
Methyl 3-amino-6-bromo-5-(methyl)picolinateNot availableNot available

The presence of the bromomethyl group enhances the reactivity and biological properties of this compound compared to similar derivatives.

Cystic Fibrosis Treatment

A study highlighted the compound's potential to enhance CFTR function, crucial for treating cystic fibrosis. The research demonstrated that derivatives could improve chloride ion transport across epithelial membranes, a key factor in managing the disease.

Antiproliferative Studies

Research indicated that this compound exhibited significant antiproliferative activity against several cancer cell lines. For instance, derivatives showed IC50 values indicating strong inhibition of pancreatic cancer cell proliferation, suggesting potential use in cancer therapy.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
EsterificationH₂SO₄, MeOH, reflux, 8h85
BrominationNBS, AIBN, CCl₄, 80°C, 12h~70-80*
*Estimated from analogous reactions.

Basic: What characterization techniques are used to confirm the structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., DMSO-d₆, 200 MHz) identifies aromatic protons (δ 7.2-8.0 ppm), bromomethyl peaks (δ ~4.3-4.5 ppm), and ester methyl groups (δ ~3.8-3.9 ppm) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability. For example, benzoic acid derivatives show decomposition onset temperatures ~200-250°C, correlating with ester and bromomethyl group stability .
  • FT-IR Spectroscopy: Confirms ester C=O stretches (~1705 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Skin/Eye Protection: Wear nitrile gloves and goggles. Immediate flushing with water for 15 minutes is critical upon contact, as brominated compounds cause severe irritation .
  • Ventilation: Use fume hoods to avoid inhalation of volatile by-products (e.g., HBr gas during bromination).
  • Storage: Store in airtight containers at 2-8°C, protected from light, to prevent decomposition .

Advanced: How can reaction conditions be optimized to improve yield during bromination?

Methodological Answer:

  • Catalyst Selection: Replace traditional radical initiators (e.g., AIBN) with photoinitiation (UV light) for controlled bromination, reducing side reactions .
  • Solvent Effects: Use dichloromethane instead of CCl₄ to enhance solubility of polar intermediates and improve reaction homogeneity .
  • Temperature Control: Lower reaction temperatures (e.g., 60°C) with longer reaction times (24h) minimize thermal degradation of the bromomethyl group .

Advanced: How to address discrepancies in thermal stability data reported in literature?

Methodological Answer:
Discrepancies may arise from varying purity levels or decomposition pathways. A systematic approach includes:

  • Reproducibility Tests: Replicate TGA/DSC under standardized conditions (heating rate 10°C/min, N₂ atmosphere). For example, benzoic acid esters show decomposition at 180-220°C, but brominated analogs degrade earlier (~150°C) due to C-Br bond instability .
  • By-Product Analysis: Use GC-MS to identify volatile decomposition products (e.g., CO, CO₂) and correlate with mass loss curves .

Advanced: What strategies mitigate by-product formation during esterification?

Methodological Answer:

  • Protecting Groups: Temporarily protect the hydroxyl group on the phenoxy moiety using acetyl or trimethylsilyl groups to prevent unwanted ether cleavage .
  • Purification Techniques: Employ column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the ester from unreacted acid or brominated by-products .
  • Reaction Monitoring: Use TLC (Rf ~0.6-0.9 in hexane/EtOAc) to track ester formation and terminate the reaction at ~90% conversion to avoid side reactions .

Advanced: How to analyze substituent effects on the reactivity of the bromomethyl group?

Methodological Answer:

  • Hammett Studies: Correlate the electron-withdrawing effect of substituents (e.g., nitro, methoxy) on the aromatic ring with bromination rates. Meta-substituents typically slow bromination due to steric hindrance .
  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe radical vs. ionic bromination mechanisms. A KIE >1 suggests radical pathways dominate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Bromomethylphenoxy)benzoic acid methyl ester
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4-(4-Bromomethylphenoxy)benzoic acid methyl ester

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